molecular formula C11H10N2O4 B11770662 Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate CAS No. 540750-98-9

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11770662
CAS No.: 540750-98-9
M. Wt: 234.21 g/mol
InChI Key: KDNWMWIWDMGWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the potential biological activities it may exhibit.

Biological Activity

Methyl 6-acetamidobenzo[d]isoxazole-3-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a unique structure that includes an isoxazole ring fused to a benzene moiety, contributing to its chemical reactivity and biological properties. The molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molar mass of approximately 192.17 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential as an anticancer agent through its interaction with specific molecular targets. For instance, it has been investigated for its effects on histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, impacting metabolic pathways and signal transduction processes. Studies have demonstrated its inhibitory effect on HDACs, with specific IC50 values indicating potency against different isoforms .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been explored, suggesting potential therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes : The compound binds to active sites of enzymes like HDACs, leading to alterations in gene expression associated with cell growth and differentiation. This interaction can result in the induction of apoptosis in cancer cells .
  • Modulation of Receptor Activity : It may also influence receptor functions, affecting cellular signaling pathways that regulate immune responses and inflammation.

Table 1: Biological Activities and IC50 Values

Activity TypeTarget Enzyme/ReceptorIC50 Value (nM)
HDAC3 InhibitionHDAC345
HDAC8 InhibitionHDAC8651
Anticancer ActivityVarious Cancer Cell LinesVaries
Anti-inflammatory EffectsNF-kB PathwayNot specified

Case Studies

  • Antitumor Activity in Vivo :
    • A study investigated the effects of this compound in a murine model of melanoma. Results indicated a significant reduction in tumor growth, attributed to immune modulation rather than direct cytotoxicity .
  • Enzyme Interaction Studies :
    • Research focused on the binding affinity of the compound to HDACs was conducted using molecular docking simulations. The findings revealed strong binding interactions, supporting the observed inhibitory activity .

Properties

CAS No.

540750-98-9

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 6-acetamido-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-7-3-4-8-9(5-7)17-13-10(8)11(15)16-2/h3-5H,1-2H3,(H,12,14)

InChI Key

KDNWMWIWDMGWOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.